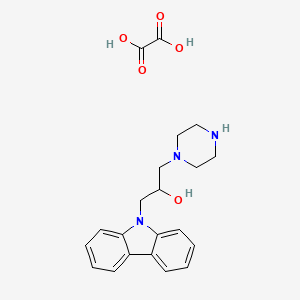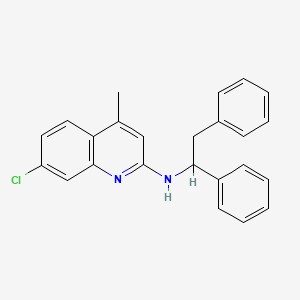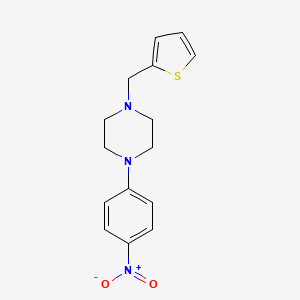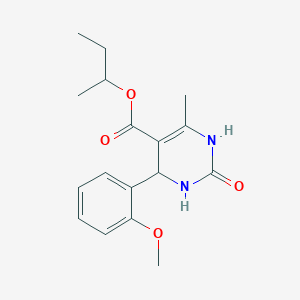
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
科学研究应用
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) has a wide range of scientific research applications. This compound has been extensively studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells and its potential use as a treatment for Alzheimer's disease. Additionally, this compound has been used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
作用机制
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also work by inhibiting the activity of enzymes that are involved in the formation of amyloid plaques in the brain, which are believed to be a contributing factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) are still being studied. However, early research has suggested that this compound may have anti-cancer and anti-inflammatory properties. Additionally, this compound may also have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases like Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) in laboratory experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer and neuroprotective properties, which could make it a valuable tool in drug development. However, one of the main limitations of using this compound in lab experiments is its limited availability and high cost.
未来方向
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)). One area of research could focus on further exploring the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic applications. Additionally, future research could investigate the potential use of this compound in combination with other drugs to enhance its anti-cancer and neuroprotective properties. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound, which could make it more accessible for laboratory experiments.
合成方法
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) involves a multi-step process that begins with the reaction of 9H-carbazole with 1-bromo-3-chloropropane. This reaction produces 1-(9H-carbazol-9-yl)-3-chloropropane, which is then reacted with piperazine to produce 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)propan-1-ol. Finally, this compound is reacted with ethanedioic acid to produce 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)).
属性
IUPAC Name |
1-carbazol-9-yl-3-piperazin-1-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.C2H2O4/c23-15(13-21-11-9-20-10-12-21)14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22;3-1(4)2(5)6/h1-8,15,20,23H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDWQFVXOROOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol oxalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4891419.png)

![diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
![2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4891436.png)
![2-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891443.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)


![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)

![2,2'-{[2-(cyclohexylamino)-1,1-ethenediyl]disulfonyl}bis[3-(cyclohexylamino)acrylonitrile]](/img/structure/B4891491.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)